molecular formula C16H16N2O2S B3010577 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline CAS No. 1705498-36-7

8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline

Cat. No.: B3010577
CAS No.: 1705498-36-7
M. Wt: 300.38
InChI Key: AOONQLKNUGNUOQ-UHFFFAOYSA-N
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Description

8-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline is a bicyclic heterocyclic compound featuring a quinoline core fused with an 8-azabicyclo[3.2.1]oct-2-ene system via a sulfonyl linker at the 8-position. This structure combines the aromatic properties of quinoline with the rigid, three-dimensional geometry of the azabicyclo scaffold, which is known to enhance binding affinity to biological targets .

Synthesis of related 8-azabicyclo derivatives often involves multistep routes, such as the reaction of 8-hydroxyquinoline with sulfonyl chlorides under basic conditions (e.g., phase-transfer catalysis) . Modifications to the bicyclic core or substituents on the quinoline ring can significantly alter biological activity .

Properties

IUPAC Name

8-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-21(20,18-13-6-2-7-14(18)10-9-13)15-8-1-4-12-5-3-11-17-16(12)15/h1-6,8,11,13-14H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOONQLKNUGNUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by sulfonylation and subsequent attachment of the quinoline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline or bicyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline or bicyclic structures.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline exhibit significant biological activities, particularly as neurotransmitter reuptake inhibitors. These compounds have shown potential in:

  • Neurological Disorders : Inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine suggests applications in treating conditions like depression and anxiety .
  • Anti-inflammatory and Analgesic Properties : Studies have indicated that these compounds may possess anti-inflammatory effects, making them candidates for pain management therapies .

Comparative Analysis with Related Compounds

To better understand its potential applications, it is useful to compare this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octane DerivativesSimilar bicyclic structureNeurotransmitter reuptake inhibition
Pyrazole Azabicyclo[3.2.1]octaneContains pyrazole moietyNAAA inhibition
Tropine DerivativesBicyclic framework with different substituentsVarious pharmacological properties

This table highlights how the unique structural features of this compound may enhance its interaction with biological targets compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

  • Neurotransmitter Reuptake Inhibition : In vitro studies demonstrated that derivatives of this compound significantly inhibited the reuptake of key neurotransmitters, indicating potential use in treating mood disorders.
  • Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory pathways, suggesting applications in managing chronic inflammatory conditions.
  • Opioid Receptor Interaction : Some derivatives have been studied for their effects on mu opioid receptors, presenting a novel approach for treating opioid-induced bowel dysfunction .

Mechanism of Action

The mechanism of action of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can modulate the activity of the target. The sulfonyl group can participate in hydrogen bonding or other interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogs

The following table compares 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline with structurally related compounds:

Compound Name Key Structural Features Biological Activity/Application Reference
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Bromophenyl sulfonyl group; triazole substituent Antifungal/antibacterial activity
N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide Naphthamide substituent Antipathogenic properties
tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate tert-butyl carbamate; amino group Intermediate in drug synthesis
8-Hydroxyquinoline (8-HQ) Hydroxyl group at C8 Metal chelation; antimicrobial activity

Key Observations :

  • Sulfonyl vs.
  • Substituent Effects : The bromophenyl sulfonyl group in increases antifungal activity, while the naphthamide in confers antipathogenic properties.
Pharmacological Profiles
Compound Target Receptor/Enzyme Activity Reference
This compound Nicotinic acetylcholine receptors Potential cholinergic modulation
8-Azabicyclo[3.2.1]octane derivatives Mu-opioid receptors Antagonism (e.g., pain management)
Solifenacin (quinuclidin-3-yl derivative) Muscarinic receptors Antispasmodic activity

Key Observations :

  • The azabicyclo scaffold is versatile, with nicotinic receptor affinity in the target compound versus mu-opioid antagonism in related bicyclo derivatives .
  • Solifenacin, a quinuclidine-based drug, highlights the importance of bicyclic amines in receptor specificity .
Physicochemical Properties
Property 8-{8-Azabicyclo[...]quinoline 8-Hydroxyquinoline 8-[(2-Bromophenyl)sulfonyl]-...octane
Molecular Weight (g/mol) ~350–400 (estimated) 145.16 397.29
Boiling Point (°C) N/A 267 (decomposes) N/A
Solubility Moderate in polar solvents Low in water Low in water
Key Functional Groups Sulfonyl, bicyclic amine Hydroxyl Sulfonyl, triazole

Sources :

Key Observations :

  • The sulfonyl group improves solubility in polar solvents compared to 8-hydroxyquinoline .
  • Bulky substituents (e.g., bromophenyl) reduce aqueous solubility but enhance lipophilicity for membrane penetration .

Biological Activity

The compound 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline is a synthetic organic molecule that belongs to the class of azabicyclic compounds. Its unique structure, characterized by a bicyclic framework and a sulfonyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2S, with a molecular weight of 300.38 g/mol. The compound features a quinoline moiety that enhances its pharmacological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through the following mechanisms:

  • Neurotransmitter Reuptake Inhibition : This compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, suggesting potential applications in treating neurological disorders like depression and anxiety .
  • Anti-inflammatory and Analgesic Properties : Similar azabicyclic compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess analgesic properties .
  • Interaction with Biological Targets : The compound's structure allows it to bind effectively with various receptors and enzymes, influencing neurotransmission and other biological processes .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octane DerivativesSimilar bicyclic structureNeurotransmitter reuptake inhibition
Pyrazole Azabicyclo[3.2.1]octaneContains pyrazole moietyNAAA inhibition
Tropine DerivativesBicyclic framework with different substituentsVarious pharmacological properties

The unique combination of the sulfonyl group with the bicyclic structure in this compound enhances its interaction with biological targets compared to other similar compounds, potentially leading to improved selectivity and efficacy in therapeutic applications .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neurotransmitter Inhibition : A study demonstrated that derivatives of azabicyclic compounds inhibited the reuptake of serotonin and norepinephrine in vitro, showing promise for treating mood disorders .
  • Antimycobacterial Activity : Research on substituted quinolines indicated that certain derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid or pyrazinamide, suggesting potential applications in tuberculosis therapy .
  • Opioid Receptor Interaction : Another study highlighted the potential for azabicyclic compounds to act as mu-opioid receptor antagonists, which could lead to new treatments for opioid-induced side effects without compromising analgesic efficacy .

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